REACTION_CXSMILES
|
C([SiH](C(C)C)C(C)C)(C)C.[C:11]([C:15]([C:18]([C:21](Cl)=[O:22])([F:20])[F:19])([F:17])[F:16])([F:14])([F:13])[F:12]>[Pd]>[C:18]([CH:21]=[O:22])([C:15]([C:11]([F:12])([F:13])[F:14])([F:17])[F:16])([F:20])[F:19]
|
Name
|
|
Quantity
|
7.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[SiH](C(C)C)C(C)C
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)C(=O)Cl
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
(-78° C.) while the mixture was stirred for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-necked round bottom flask fitted
|
Type
|
CUSTOM
|
Details
|
The reactor was connected to a cold trap
|
Type
|
CUSTOM
|
Details
|
Transfer from the trap and reaction vessel
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |